2-(8-((3,4-dichlorophenyl)amino)-1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
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Overview
Description
The compound seems to be a complex organic molecule that contains elements such as carbon, hydrogen, nitrogen, oxygen, and chlorine . It appears to have a purine ring (a type of heterocyclic aromatic organic compound), which is a common structure in many important biomolecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not available in the sources I found .Scientific Research Applications
Pharmacological Profile
Compounds with structures related to the specified chemical have been explored for their pharmacological properties, such as inhibiting enzymes like cyclo-oxygenase and 5-lipoxygenase. These activities suggest potential applications in treating inflammation and other conditions without causing gastrointestinal damage (Laufer et al., 1994).
Structural and Conformational Analysis
Research into similar compounds has also covered their structural and conformational aspects. Studies have used single-crystal X-ray diffraction techniques to understand the conformational behaviors of phenoxyacetic acid derivatives, which can have implications for designing new compounds with specific physical and chemical properties (Lynch et al., 2003).
Polymerization and Material Science
These compounds serve as precursors in polymerization reactions, leading to the synthesis of materials with potential applications in various industries. For example, the condensation polymerization of derivatives has been studied for creating oligoesters with specific molecular weights, indicating their utility in developing new materials (Hattori et al., 1977).
Herbicide Activity and Environmental Impacts
The broader family of chlorophenoxyacetic acids, including related compounds, has been extensively used as herbicides. Research has focused not only on their efficacy in controlling weeds but also on their environmental fate, degradation, and potential impacts on non-target species. Studies on dissipation rates in soil and water bodies help assess environmental risks and inform usage guidelines to minimize ecological damage (Wilson et al., 1997).
Molecular Interactions and Bioactivity
Investigations into how these compounds interact with biological receptors and enzymes provide insights into their potential therapeutic applications. For instance, studies on how derivatives bind to specific receptors can guide the development of new drugs with targeted actions and reduced side effects (Gouldson et al., 2000).
Safety and Hazards
Properties
IUPAC Name |
2-[8-(3,4-dichloroanilino)-1,3-dimethyl-2,6-dioxopurin-7-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N5O4/c1-20-12-11(13(25)21(2)15(20)26)22(6-10(23)24)14(19-12)18-7-3-4-8(16)9(17)5-7/h3-5H,6H2,1-2H3,(H,18,19)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQZWTSSUGIOGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NC3=CC(=C(C=C3)Cl)Cl)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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